2,3,4-Trihydroxybenzylhydrazine

Catalog No.
S607088
CAS No.
3614-72-0
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trihydroxybenzylhydrazine

Sourcing authentic 2,3,4-Trihydroxybenzylhydrazine is vital-any isomer substitution yields an inactive Benserazide precursor. This product ensures:

  • Exact 2,3,4-pyrogallol configuration for valid API synthesis.
  • High purity for reproducible AAAD inhibition studies (Ki in low nM range).
  • Superior metal chelation for corrosion inhibitor R&D.

CAS Number

3614-72-0

Product Name

2,3,4-Trihydroxybenzylhydrazine

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2,3-triol

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2

InChI Key

BARUGVIPWPSKOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CNN)O)O)O

Synonyms

2,3,4-trihydroxybenzylhydrazine, Ro 4-5127

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

2,3,4-Trihydroxybenzylhydrazine (CAS: 3614-72-0) is a hydrazine derivative featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety. This specific substitution pattern makes it a critical precursor for the synthesis of the DOPA decarboxylase inhibitor Benserazide, an active pharmaceutical ingredient (API) used in the management of Parkinson's disease [REFS-1, REFS-2]. Beyond its pharmaceutical relevance, its structural features—multiple hydroxyl groups and a hydrazine functional group—impart strong metal-chelating and antioxidant properties, making it a subject of investigation for industrial applications such as corrosion inhibition [3]. The precise arrangement of the three adjacent hydroxyl groups is fundamental to its chemical reactivity and biological activity.

Research Fit

Active in vivo metabolite of benserazide for peripheral decarboxylase research
DDC inhibition tool compound with reported irreversible binding
2,3,4-trihydroxy substitution supports redox and metal-chelating property studies
Suitable for PLP-enzyme selectivity profiling and hydrazine-based inhibitor research

Substituting 2,3,4-Trihydroxybenzylhydrazine with isomers (like 3,4,5-trihydroxybenzylhydrazine) or simpler analogs (e.g., di- or monohydroxybenzylhydrazines) is often unfeasible due to critical differences in molecular geometry and electronic properties. In pharmaceutical synthesis, such as the production of Benserazide, the specific 2,3,4-trihydroxy configuration is a mandatory structural component for the target API; any other isomer would result in a completely different, inactive, or undesired molecule [1]. In material science applications like corrosion inhibition, the spatial arrangement of hydroxyl groups dictates the mode and strength of adsorption onto metal surfaces, directly impacting performance. Similarly, antioxidant and radical-scavenging capabilities are highly dependent on the hydroxyl group positioning, which affects the stability of the resulting phenoxyl radical and the compound's redox potential [2]. Therefore, seemingly minor structural changes lead to significant, and often detrimental, performance shifts, making this compound non-interchangeable for its key applications.

Substitution Risk

Generic benzylhydrazine analogs
Simpler hydroxylation patterns may lack the trihydroxy pharmacophore required for DDC inhibition and antiviral protease activity.
Carbidopa interchange
Carbidopa does not replicate the reported COMT substrate affinity; substitution may alter catecholamine metabolism pathway interpretation.
Binding stoichiometry mismatch
Distinct DDC binding ratios mean in-class substitution can shift inhibitor concentration–response relationships in enzymatic assays.

Essential Precursor Suitability for Benserazide API Synthesis

2,3,4-Trihydroxybenzylhydrazine is the direct and indispensable precursor for the condensation step in the synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzylhydrazine, the immediate intermediate for the API Benserazide [REFS-1, REFS-2]. Patents describing the manufacturing process specify this exact isomer for reaction with serine hydrazide or its derivatives. The use of a high-purity starting material is critical, as process optimization focuses on maximizing yield and purity (e.g., >98.0%) of the resulting hydrazone intermediate to ensure the final API meets pharmacopoeial standards [1].

Evidence DimensionRole in Synthesis
Target Compound DataMandatory structural precursor for Benserazide synthesis.
Comparator Or BaselineOther trihydroxybenzylhydrazine isomers or analogs: Not viable, as they would produce an entirely different molecular entity.
Quantified DifferenceQualitatively absolute requirement.
ConditionsCondensation reaction with serine hydrazide or derivatives in a suitable solvent system (e.g., methanol) to form the hydrazone intermediate for Benserazide.

For pharmaceutical manufacturing, there is no substitute; this specific CAS number is required to produce the Benserazide API.

COMT substrate affinity
Head-to-head
Extremely favorable affinity vs carbidopa
Supports COMT substrate competition studies
Human COMT in vitro; quantitative Km data in cited reference

Structurally-Driven Performance in Corrosion Inhibition for Stainless Steel

In a comparative study on 304 stainless steel in 2 M HCl, the performance of hydrazine derivatives was shown to be highly dependent on the aromatic substitution. While a direct head-to-head comparison with 2,3,4-trihydroxybenzylhydrazine was not available, a related compound, 2,4-dihydroxybenzylidene-salicyloylhydrazine, achieved an inhibition efficiency of 92.5% at a 250 ppm concentration [1]. This high efficiency is attributed to the multiple adsorption centers (O and N atoms) and the planar structure facilitating strong adsorption on the steel surface. Comparatively, simpler, non-hydroxylated hydrazine derivatives often show lower efficiencies under similar conditions [2]. The pyrogallol group in 2,3,4-trihydroxybenzylhydrazine provides even more powerful chelating and adsorption sites, suggesting its potential for high-efficiency inhibition.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataHigh potential efficiency inferred from structurally similar poly-hydroxylated benzylhydrazines.
Comparator Or BaselineN-phenyl oxalic dihydrazide (a simpler derivative): 79% efficiency at 5x10⁻⁴ M [<a href="https://link.springer.com/article/10.1023/B:JACH.0000035610.99341.6c" target="_blank">2</a>].
Quantified DifferencePoly-hydroxylated analogs show significantly higher efficiency than simpler, non-hydroxylated comparators.
ConditionsCorrosion of steel in acidic media (e.g., HCl).

For industrial applications requiring acid corrosion inhibitors, the specific trihydroxy- structure offers a significant performance advantage over more common, less functionalized hydrazine-based inhibitors.

DDC binding stoichiometry
Reported
1.07:1 (coenzyme site); ~6:1 for full inhibition
Defines inhibitor concentration range for enzyme blockade
Spectroscopic titration; purified DOPA decarboxylase

Potent Aromatic L-Amino Acid Decarboxylase (AAAD) Inhibition

2,3,4-Trihydroxybenzylhydrazine is a potent inhibitor of aromatic L-amino acid decarboxylase (AAAD or DOPA decarboxylase), the enzyme that converts L-DOPA to dopamine [1]. This inhibitory activity is the basis for its use as a precursor to Benserazide. Its inhibitory constant (Ki) against DOPA decarboxylase from pig kidney was determined to be 1.0 x 10⁻⁸ M, indicating very high affinity for the enzyme. For comparison, the related compound 3-hydroxybenzylhydrazine (NSD-1015) is also a well-known AAAD inhibitor but is often used at higher concentrations (e.g., 0.1 µM to 20 µM) in experimental settings to achieve effective inhibition [2].

Evidence DimensionEnzyme Inhibitory Constant (Ki)
Target Compound Data1.0 x 10⁻⁸ M (10 nM)
Comparator Or Baseline3-Hydroxybenzylhydrazine (NSD-1015): Effective inhibitory concentrations are in the range of 100 nM and higher.
Quantified DifferenceDemonstrates approximately one order of magnitude higher potency compared to the monohydroxy analog's effective concentration.
ConditionsInhibition of DOPA decarboxylase from pig kidney.

This demonstrates the high intrinsic biological activity of the 2,3,4-trihydroxy structure, justifying its selection as a scaffold for a potent pharmaceutical drug over simpler, less active analogs.

CVB3 3C protease pharmacophore
Cross-study
Optimized analog 11Q IC₅₀ 0.07 μM; parent trihydroxybenzyl moiety
Pharmacophore reference for antiviral SAR
Recombinant CVB3 3C protease; mixed inhibition
PLP-enzyme selectivity
Class-level
Non-selective; binds free PLP and multiple PLP-enzymes
Class-level PLP-binding profile; context-dependent
Distinct from competitive inhibitors without free PLP binding

API Synthesis: Non-Negotiable Starting Material for Benserazide

The primary and most critical application is in the pharmaceutical industry as the sole starting material for the synthesis of Benserazide. Procurement for this purpose is driven by the absolute structural requirement of the 2,3,4-trihydroxybenzyl moiety to produce the final, biologically active drug molecule used in Parkinson's therapy [1].

High-Performance Corrosion Inhibitors for Acidic Environments

As a component in advanced corrosion inhibitor formulations for protecting ferrous metals and alloys, particularly in strong acid environments (e.g., acid pickling baths). Its superior chelating ability, derived from the pyrogallol group, allows for stronger surface adsorption and film formation compared to simpler hydrazine derivatives, justifying its selection where maximum protection is required [2].

Pharmacological Research: High-Potency Tool Compound for AAAD Inhibition Studies

In a research laboratory setting, this compound serves as a highly potent and specific tool for studying the effects of aromatic L-amino acid decarboxylase (AAAD) inhibition. Its low nanomolar Ki value allows for more precise and potent inhibition in vitro and in cell-based assays compared to commonly used, less potent analogs like NSD-1015 [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro DDC inhibition assay setup
Reported binding stoichiometry for inhibitor concentration range
Confirm enzyme inhibition dose–response with authenticated compound
COMT substrate competition research
Differential COMT substrate affinity relative to other catecholamines
Verify metabolic clearance rates in catecholamine metabolism models
Antiviral protease pharmacophore reference
2,3,4-trihydroxybenzyl moiety as minimal active structure
Use as reference standard for CVB3 3C protease inhibitor SAR
PLP-dependent enzyme selectivity panel
Non-selective, irreversible PLP-binding profile
Benchmark for distinguishing selective competitive inhibitors

Other CAS

3614-72-0

Wikipedia

2,3,4-Trihydroxybenzylhydrazine

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